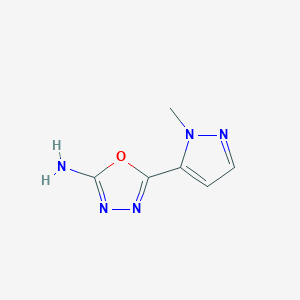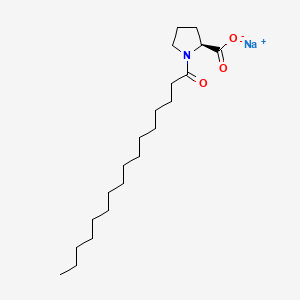
Natriumsalz von 1-(1-Oxohexadecyl)-L-Prolin
Übersicht
Beschreibung
“1-(1-Oxohexadecyl)-L-proline sodium salt” is a chemical compound with the molecular formula C21H38NNaO3 and a molecular weight of 375.5 g/mol . It is categorized as an anionic surfactant .
Physical And Chemical Properties Analysis
“1-(1-Oxohexadecyl)-L-proline sodium salt” appears as a solid and is soluble in water . It is stable and biodegradable . It exhibits excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It is a mild surfactant and is suitable for “non-sulfate” formula systems .Wissenschaftliche Forschungsanwendungen
Kosmetik- und Körperpflegeprodukte
Natrium-Palmitoylprolin wird als Konditionierungsmittel in Körperpflegeprodukten verwendet . Es ist gut verträglich mit Haut und Haaren, was es für empfindliche Haut geeignet macht . Es trägt zu einem weichen Hautgefühl bei und hilft kosmetischen Pigmenten, in einer Formel vermischt zu bleiben .
Hydratation und Feuchtigkeitsbindung
Die Prolin-Komponente von Natrium-Palmitoylprolin kann dazu beitragen, die natürlichen Stützelemente der Haut zu stärken, während der Palmitinsäureanteil den Feuchtigkeitsverlust verhindert . Dies macht es zu einem wirksamen Inhaltsstoff in feuchtigkeitsspendenden Hautpflegeprodukten.
Beruhigung empfindlicher oder gereizter Haut
Natrium-Palmitoylprolin ist speziell für empfindliche oder gereizte Haut konzipiert, da es entzündungsfördernde Mediatoren hemmt . Dies macht es zu einem Schlüsselbestandteil von Produkten, die darauf abzielen, die Haut zu beruhigen und zu besänftigen.
Hautbleichung
Natrium-Palmitoylprolin hat eine aufhellende Wirkung auf die Haut. Es hat eine gleichzeitige Wirkung, die sowohl entzündungsbedingte Pigmentierung als auch basale Pigmentierung hemmt . Dies macht es nützlich in Produkten, die dazu bestimmt sind, die Haut aufzuhellen oder das Erscheinungsbild dunkler Flecken zu reduzieren.
Maschinennutzung
Natrium-Palmitoylprolin kann als Reinigungsmittel, Korrosionsschutzmittel und Rostschutzmittel in Maschinen verwendet werden . Dies unterstreicht seine Vielseitigkeit und breite Palette an Anwendungen über Körperpflegeprodukte hinaus.
Forschung zur Immunfunktion
Protein-S-Palmitoylierung, ein Prozess, der die Anlagerung von Palmitoylgruppen an Proteine beinhaltet, spielt eine entscheidende Rolle für die Immunfunktion . Natrium-Palmitoylprolin kann aufgrund seiner Palmitoylkomponente in der Forschung verwendet werden, die diese Prozesse untersucht.
Synthese von Lipid-Nanodiscs
Natrium-Palmitoylprolin wurde bei der Synthese von Lipid-Nanodiscs für den Einsatz in Anwendungen der nativen Massenspektrometrie verwendet . Dies unterstreicht seine Bedeutung in der fortschrittlichen wissenschaftlichen Forschung und Technologie.
Therapeutischer Ansatz für immunologische Erkrankungen
Abnorme PAT-Aktivität und Schwankungen der Palmitoylierungsspiegel sind stark mit menschlichen immunologischen Erkrankungen korreliert . Daher ist die gezielte Palmitoylierung, ein Prozess, bei dem Natrium-Palmitoylprolin eine Rolle spielen könnte, ein neuartiger therapeutischer Ansatz zur Behandlung von menschlichen immunologischen Erkrankungen .
Safety and Hazards
“1-(1-Oxohexadecyl)-L-proline sodium salt” is flammable and can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may be hazardous to the environment, and special attention should be given to water bodies .
Wirkmechanismus
Target of Action
Sodium palmitoyl proline, also known as 1-(1-Oxohexadecyl)-L-proline sodium salt, is a complex compoundSimilar compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine are known to interact with lipid bilayers, suggesting that sodium palmitoyl proline may have a similar target.
Mode of Action
It is likely that it interacts with its targets through hydrophobic interactions and hydrogen bonding, given its structural similarity to other lipid compounds .
Biochemical Pathways
Lipid compounds similar to sodium palmitoyl proline are known to play crucial roles in various cellular processes, including signal transduction, membrane fluidity, and the formation of lipid rafts .
Eigenschaften
IUPAC Name |
sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFNLAZXVYJDI-FYZYNONXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-33-0 | |
| Record name | Sodium palmitoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-oxo-1-palmitoyl-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for sodium palmitoyl proline in reducing skin pigmentation?
A1: The abstract does not provide a specific mechanism of action for sodium palmitoyl proline in reducing skin pigmentation. While the abstract mentions the composition is "capable of effectively inhibiting excessive secretion of melanin" [], it does not specifically attribute this effect to sodium palmitoyl proline. Further research is needed to determine the specific role and mechanism of sodium palmitoyl proline in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


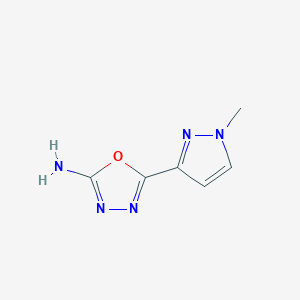
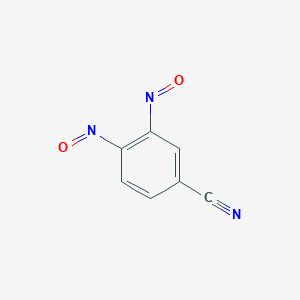
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
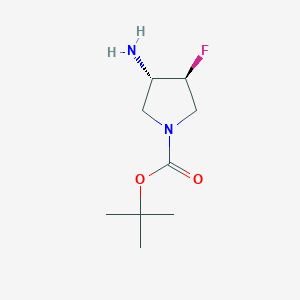
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)
